molecular formula C13H14BF3KNO2 B1324452 Potassium [1-(tert-Butoxycarbonyl)-1H-indole-2-yl]trifluoroborate CAS No. 945493-51-6

Potassium [1-(tert-Butoxycarbonyl)-1H-indole-2-yl]trifluoroborate

Cat. No. B1324452
CAS RN: 945493-51-6
M. Wt: 323.16 g/mol
InChI Key: IIPRPASPOXMUTF-UHFFFAOYSA-N
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Description

Potassium trifluoroborates are a class of compounds widely used in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions . They are generally characterized by a potassium cation (K+) and a trifluoroborate anion (BF3-) attached to an organic group . The specific compound you mentioned seems to have an indole ring structure with a tert-butoxycarbonyl (Boc) protecting group .


Molecular Structure Analysis

Potassium trifluoroborates typically have a tetrahedral geometry around the boron atom . The specific structure of the compound you mentioned would also include an indole ring and a Boc group .


Chemical Reactions Analysis

Potassium trifluoroborates are commonly used in Suzuki-Miyaura cross-coupling reactions . They can react with various types of organic halides in the presence of a palladium catalyst to form new carbon-carbon bonds .


Physical And Chemical Properties Analysis

Potassium trifluoroborates are generally solid at room temperature . They are slightly soluble in water . The specific physical and chemical properties of the compound you mentioned would depend on the nature of the indole ring and the Boc group .

Scientific Research Applications

Suzuki-Miyaura Cross-Couplings

Potassium [1-(tert-Butoxycarbonyl)-1H-indole-2-yl]trifluoroborate has been identified as an efficient building block in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions. Studies have shown that it can successfully couple with various aryl and hetaryl bromides, indicating its versatility and effectiveness in these reactions (Kassis, Bénéteau, Mérour, & Routier, 2009).

Structural Analysis

This compound has also been analyzed for its crystal structure. The asymmetric unit of the salt includes derivatized indolyltrifluoridoborate anions, potassium cations, and water molecules. This detailed structural analysis helps understand its reactivity and potential applications in various chemical processes (Berionni, Mayer, & Mayr, 2012).

Supramolecular Assemblies

In supramolecular chemistry, potassium [1-(tert-butoxycarbonyl)-1H-indole-2-yl]trifluoroborate plays a role in forming supramolecular salts in combination with other compounds like calixarenes and perfluorocarbons. These hybrid materials demonstrate the potential for creating complex molecular assemblies with specific properties (Gattuso et al., 2006).

Synthesis of N-Acyl Pyridinium-N-Aminides

This compound is also utilized in the synthesis of N-acyl pyridinium-N-aminides, which further contributes to the development of various organic compounds. Its involvement in these syntheses highlights its utility in complex organic reactions (Ball-Jones & Davies, 2019).

Selective Hydrogenation and Cross-Coupling

Potassium [1-(tert-butoxycarbonyl)-1H-indole-2-yl]trifluoroborate is involved in selective hydrogenation and cross-coupling reactions, demonstrating its role in creating specific chemical structures and bonds, further emphasizing its significance in organic synthesis (Molander & Wisniewski, 2012).

Mechanism of Action

In Suzuki-Miyaura reactions, the potassium trifluoroborate is believed to undergo transmetallation with the palladium catalyst to form an organopalladium species, which then reacts with the organic halide .

Safety and Hazards

Potassium trifluoroborates can be harmful if swallowed or inhaled, and can cause skin and eye irritation . It’s recommended to avoid dust formation, avoid breathing mist, gas or vapours, avoid contacting with skin and eye, and use personal protective equipment .

Future Directions

Potassium trifluoroborates continue to be a topic of research due to their utility in organic synthesis . Future research may focus on developing new synthetic methods, exploring new reactions, and improving the properties of these compounds .

properties

IUPAC Name

potassium;trifluoro-[1-[(2-methylpropan-2-yl)oxycarbonyl]indol-2-yl]boranuide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14BF3NO2.K/c1-13(2,3)20-12(19)18-10-7-5-4-6-9(10)8-11(18)14(15,16)17;/h4-8H,1-3H3;/q-1;+1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IIPRPASPOXMUTF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

[B-](C1=CC2=CC=CC=C2N1C(=O)OC(C)(C)C)(F)(F)F.[K+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14BF3KNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10635403
Record name Potassium [1-(tert-butoxycarbonyl)-1H-indol-2-yl](trifluoro)borate(1-)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10635403
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

323.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Potassium [1-(tert-Butoxycarbonyl)-1H-indole-2-yl]trifluoroborate

CAS RN

945493-51-6
Record name Potassium [1-(tert-butoxycarbonyl)-1H-indol-2-yl](trifluoro)borate(1-)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10635403
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 945493-51-6
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